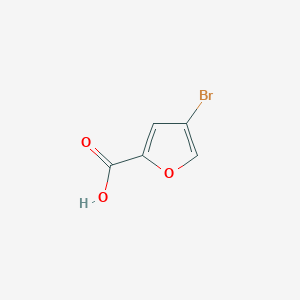

4-Bromo-2-furoic acid

Cat. No. B1281050

Key on ui cas rn:

3439-02-9

M. Wt: 190.98 g/mol

InChI Key: QALYBHRYGIXHOF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08703805B2

Procedure details

A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer and reflux condenser was charged with 4,5-dibromo-furan-2-carboxylic acid (57.0 g, 211 mmol), H2O (168 mL), and HOAc (42 mL). The third neck of the flask was stoppered and the suspension was heated to reflux with a temperature controlled heating mantle held at 125-130° C. Zn dust (24.9 g, 381 mmol) (previously ground in a mortar and pestle to break up lumps) was added portionwise over 50 minutes. Subsequent portions are added after most of the previously added portion has disappeared. After the first portions of the Zn were added, all of the 4,5-dibromofuran-2-carboxylic acid dissolves to give a pale brown solution. Twenty-five minutes after the conclusion of the zinc addition a thick grey-white slurry had formed. HPLC analysis of the reaction slurry at this time indicated complete consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product. After 35 minutes, heating was discontinued, and the slurry was allowed to cool to ambient temperature. After cooling to ambient temperature the reaction slurry was diluted with cold H2O (175 mL), cooled in an ice bath, and then filtered. The white and grey solids were rinsed with cold H2O, and dried on the filter for 3 hours. The product/Zn mixture was then pumped down under high vacuum with gentle heating to afford white-grey flakes. A portion of the resulting solids (37.3 g) was dissolved in warm acetone (1.8 L, solubility about 20 g/L). The resulting solution was filtered to remove residual zinc dust, and then concentrated under reduced pressure to afford 4-bromo-furan-2-carboxylic acid as a white powder. This material was carried on to the acid chloride formation without purification. 1H-NMR (400 MHz, DMSO-d6): δ 7.96 (1H, d, J=0.8 Hz), 7.04 (1H, d, J=0.8 Hz).

[Compound]

Name

solids

Quantity

37.3 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1Br.O.CC(O)=O>CC(C)=O.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

57 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(OC1Br)C(=O)O

|

|

Name

|

|

|

Quantity

|

168 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

42 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(OC1Br)C(=O)O

|

Step Three

[Compound]

|

Name

|

solids

|

|

Quantity

|

37.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1.8 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

24.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux with a temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

controlled heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held at 125-130° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added portionwise over 50 minutes

|

|

Duration

|

50 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Subsequent portions are added after most of the previously added portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pale brown solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to ambient temperature the reaction slurry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted with cold H2O (175 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The white and grey solids were rinsed with cold H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with gentle heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford white-grey flakes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual zinc dust

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

35 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(OC1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |